N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
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Overview
Description
N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives This compound is characterized by the presence of a pteridine core, substituted with a 4-chloro-2-methylphenyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4-diaminopyrimidine with formic acid or its derivatives.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield oxidized derivatives of the pteridine core, while reduction reactions may result in reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex pteridine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can be compared with other similar pteridine derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar core structure but different substituents.
Various indole derivatives: Compounds with similar biological activities but different core structures.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-11-9-12(19)4-5-14(11)23-17-15-16(21-7-6-20-15)24-18(25-17)22-10-13-3-2-8-26-13/h2-9H,10H2,1H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUNZHUYXBYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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